N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide
Description
N-(4-(2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide (hereafter referred to as the target compound) is a synthetic isoxazole derivative with a trifluoroethylaminoethylphenyl substituent. It belongs to the isoxazoline class of compounds, which are widely recognized for their insecticidal and antiparasitic activity . The compound is structurally characterized by:
- An isoxazole-5-carboxamide core.
- A phenyl group substituted with a 2-oxo-2-(2,2,2-trifluoroethylamino)ethyl moiety.
The compound’s crystalline form has been patented for pesticidal applications, specifically targeting invertebrate pests . It is commercially utilized in veterinary medicine (e.g., afoxolaner, marketed as NexGard® for dogs) due to its efficacy against fleas and ticks .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)8-18-12(21)7-9-1-3-10(4-2-9)20-13(22)11-5-6-19-23-11/h1-6H,7-8H2,(H,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRUSSQQGMFJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C2=CC=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction to attach the phenyl group to the isoxazole ring.
Attachment of the trifluoroethyl moiety: This can be done through a nucleophilic substitution reaction using a trifluoroethylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroethylamine in the presence of a suitable base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Features
The compound features a trifluoroethyl group, which enhances its lipophilicity and biological activity. The isoxazole ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Anticancer Activity
Research has indicated that N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide exhibits significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer progression.
Case Study: Polo-like Kinase 4 Inhibition
A study demonstrated that this compound acts as a selective inhibitor of Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole duplication and is often overexpressed in various cancers. Inhibiting PLK4 could potentially suppress tumor growth and proliferation .
Synergistic Effects with Other Anticancer Agents
The compound has shown promising results when used in combination with other anticancer drugs. Research indicates that it can enhance the cytotoxic effects of these agents against cancer cell lines, suggesting its potential role in combination therapy strategies .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Trifluoroethyl Group : The trifluoroethylamine is incorporated into the structure via nucleophilic substitution reactions.
- Final Coupling Reactions : The final product is obtained through coupling reactions with carboxylic acids or their derivatives .
Industrial Production
In an industrial setting, large-scale synthesis may utilize optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography are often employed for purification.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate a dose-dependent response with significant inhibition observed at higher concentrations.
| Activity Type | Observations |
|---|---|
| Anticancer Efficacy | Significant inhibition of cell growth |
| Apoptosis Induction | Dose-dependent apoptosis in cancer cells |
| Synergistic Effects | Enhanced cytotoxicity when combined with other agents |
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, contributing to its biological effects.
Comparison with Similar Compounds
Structural Analogues in the Isoxazoline Class
The target compound shares structural homology with other isoxazoline derivatives but differs in substituents and aromatic systems. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle: The target compound’s isoxazole-5-carboxamide core differs from lotilaner’s thiophene-2-carboxamide and the benzamide derivatives in agricultural pesticides . Isoxazolines are known for their selectivity toward insect GABA receptors, while thiophene derivatives may exhibit divergent pharmacokinetic profiles.
Substituent Effects: The trifluoroethylamino group in the target compound enhances metabolic stability compared to diethylamino or methoxy groups in analogues (e.g., ’s compound 41p ). Fluorine atoms reduce electron density, minimizing oxidative degradation .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Data
Key Observations:
- Molecular Weight : The target compound (585.3 g/mol) is lighter than lotilaner (606.2 g/mol) due to differences in aromatic substituents. Lower molecular weight may enhance bioavailability.
- Target Specificity : Both afoxolaner and lotilaner act on insect GABA receptors, but structural variations (e.g., naphthalene vs. thiophene) may influence binding kinetics .
- Formulation : The crystalline form of the target compound is critical for its commercial success, ensuring prolonged shelf life and consistent efficacy .
Research and Development Insights
- Patent Landscape : The target compound’s crystalline form and pesticidal use are protected under patent law , whereas analogues like the dichlorophenyl derivative ( ) are formulated as mixtures with other pesticides for agricultural use.
- Comparable data for lotilaner and agricultural analogues are less publicly available.
Biological Activity
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide is a synthetic compound with potential pharmacological applications. Its structure includes an isoxazole ring, which is known for various biological activities, including anti-cancer and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H19F3N2O2S
- Molecular Weight : 396.4 g/mol
- CAS Number : 1235663-24-7
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoroethyl group enhances binding affinity to certain enzymes or receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), affecting intracellular signaling cascades.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the isoxazole ring and the incorporation of various substituents can significantly impact the biological activity of related compounds. For instance, studies demonstrated that certain derivatives exhibited enhanced anti-proliferative effects against cancer cell lines compared to their parent compounds .
Comparative SAR Data
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Isoxazole derivative | 22.47 | Strong anti-cancer |
| Compound B | Modified isoxazole | 25.87 | Moderate anti-cancer |
| N-(4-(2-oxo... | Target compound | TBD | TBD |
Biological Activity Studies
Several studies have evaluated the biological activity of isoxazole derivatives similar to this compound:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Structure Modification :
Q & A
Q. What are the optimal synthetic routes for N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the isoxazole core followed by sequential coupling of substituents. Key steps include:
- Isoxazole ring construction : Use cycloaddition reactions between nitrile oxides and alkynes under controlled temperatures (e.g., 0–5°C) to ensure regioselectivity .
- Amide bond formation : Employ coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) to attach the trifluoroethylamine group .
- Purification : Utilize column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm backbone structure and substituent integration .
- IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, isoxazole ring vibrations at ~1550 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What solvent systems are suitable for studying its solubility and stability?
- Methodological Answer :
- Solubility screening : Test in DMSO (primary stock), followed by aqueous buffers (pH 4–9) with <1% DMSO for biological assays. Use dynamic light scattering (DLS) to monitor aggregation .
- Stability assessment : Conduct accelerated degradation studies under UV light (λ = 254 nm) and elevated temperatures (40–60°C) with HPLC monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer :
- Dose-response normalization : Compare IC₅₀ values using Hill slope models to account for assay sensitivity variations .
- Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI staining) and target engagement studies (e.g., Western blot for protein targets) .
- Cell line authentication : Ensure STR profiling and mycoplasma testing to rule out cross-contamination .
Q. What computational methods aid in understanding the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., kinases, GPCRs). Validate with free-energy perturbation (FEP) calculations .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence times .
- QSAR modeling : Apply Random Forest or SVM algorithms to correlate substituent electronegativity (e.g., trifluoromethyl group) with bioactivity .
Q. How can structural modifications improve metabolic stability without compromising efficacy?
- Methodological Answer :
- Isosteric replacements : Substitute the trifluoroethyl group with cyclopropane or tert-butyl moieties to reduce oxidative metabolism .
- Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated degradation .
- Prodrug strategies : Introduce phosphate or ester groups at the amide nitrogen to enhance oral bioavailability .
Q. What strategies mitigate off-target effects in in vivo models?
- Methodological Answer :
- Selectivity profiling : Screen against panels of related targets (e.g., kinase inhibitors tested across 100+ kinases) .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Corrogate plasma exposure (AUC) with efficacy/toxicity endpoints to optimize dosing regimens .
- Toxicogenomics : Use RNA-seq to identify pathways affected by off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
